2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzo[c,e][1,2]thiazine ring.
Introduction of the isopropyl group: The isopropyl group is introduced through alkylation reactions.
Oxidation: The thiazine ring is oxidized to form the dioxido derivative.
Acetylation: The acetamide group is introduced through acetylation reactions.
N-arylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the development of new drugs.
Industry
In industry, this compound could be used in the production of specialty chemicals or materials. Its unique properties may make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors. The pathways involved in its action would depend on the specific biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide is unique due to the presence of the N-(4-methylphenyl) group. This structural feature may influence its chemical reactivity and biological activity, making it distinct from other related compounds.
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H24N2O3S/c1-16(2)18-10-13-22-21(14-18)20-6-4-5-7-23(20)30(28,29)26(22)15-24(27)25-19-11-8-17(3)9-12-19/h4-14,16H,15H2,1-3H3,(H,25,27) |
InChI Key |
HQDZQBVIQOLYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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